3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3,3-dimethyl-6-nitro-2H-1-benzofuran |
InChI |
InChI=1S/C10H11NO3/c1-10(2)6-14-9-5-7(11(12)13)3-4-8(9)10/h3-5H,6H2,1-2H3 |
InChI Key |
BSBZSGFNZIEDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,3 Dimethyl 6 Nitro 2,3 Dihydrobenzofuran and Analogues
Classical and Modern Synthetic Routes to 2,3-Dihydrobenzofuran (B1216630) Derivatives
The construction of the 2,3-dihydrobenzofuran skeleton can be achieved through various classical and modern synthetic routes. Classical methods often involve intramolecular cyclization reactions, such as the Williamson ether synthesis or Friedel-Crafts reactions. However, modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed approaches, which offer milder reaction conditions, greater functional group tolerance, and higher efficiency. These methods primarily focus on the formation of the crucial C-O or C-C bonds that complete the heterocyclic ring.
Transition Metal-Catalyzed Approaches for Dihydrobenzofuran Core Construction
Transition metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, including 2,3-dihydrobenzofurans. Catalysts based on rhodium, copper, iron, nickel, and palladium have all been successfully employed to construct the dihydrobenzofuran core through various mechanistic pathways, such as C-H activation, cross-coupling reactions, and cycloadditions.
Rhodium catalysts have proven to be highly effective in the synthesis of 2,3-dihydrobenzofurans, primarily through C-H activation and annulation strategies. These methods offer a direct and atom-economical way to form the heterocyclic ring.
A notable rhodium(III)-catalyzed approach involves the C-H activation of N-phenoxyacetamides followed by a carbooxygenation reaction with 1,3-dienes. This redox-neutral [3+2] annulation demonstrates good chemoselectivity and compatibility with a wide range of functional groups, and an asymmetric variant has also been developed. nih.govorganic-chemistry.org Another strategy utilizes the rhodium-catalyzed reaction of N-phenoxyacetamides with propargyl carbonates, which proceeds via a C-H functionalization and cascade cyclization to yield 3-alkylidene dihydrobenzofuran derivatives. epa.gov This process is redox-neutral and forms three new bonds under mild conditions. epa.gov
Furthermore, rhodium(II) acetate can catalyze the denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles that have pendent allyl ether motifs. This reaction proceeds through an oxonium ylide that undergoes a nih.govnih.gov-sigmatropic rearrangement to produce substituted dihydrofuran-3-imines with high yield and diastereoselectivity. acs.org
| Catalyst System | Substrates | Key Transformation | Yield | Reference |
| Rh(III) catalyst | N-phenoxyacetamides and 1,3-dienes | C-H activation/[3+2] annulation | Good | nih.govorganic-chemistry.org |
| Rh(III) catalyst | N-phenoxyacetamides and propargyl carbonates | C-H functionalization/cascade cyclization | Moderate to good | epa.gov |
| Rh₂(OAc)₄ | 1-Sulfonyl-1,2,3-triazoles with allyl ether motifs | Denitrogenation/ nih.govnih.gov-sigmatropic rearrangement | High | acs.org |
Copper-catalyzed reactions represent a cost-effective and versatile approach for the synthesis of dihydrobenzofurans. These methods often involve intramolecular C-O bond formation, which is a key step in the cyclization process.
One such methodology involves the copper-catalyzed intramolecular C-O bond formation from 2-phenylethyl alcohols. This process can be achieved through the in situ generation of nonsymmetrical diaryliodonium salts, followed by a copper-catalyzed cyclization that proceeds under mild, room temperature conditions. researchgate.net Another approach utilizes a dual-catalyst system of iron and copper for a one-pot, two-step intramolecular aryl C-O bond formation. This method involves an initial iron(III) triflimide-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed N- or O-arylation to form the dihydrobenzofuran ring. researchgate.net
| Catalyst System | Substrates | Key Transformation | Yield | Reference |
| Copper catalyst | 2-Phenylethyl alcohols | Intramolecular C-O bond formation via diaryliodonium salts | High | researchgate.net |
| Fe(III)/Cu(I) dual catalyst | Activated aryl rings | Iodination followed by intramolecular O-arylation | Good | researchgate.net |
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed methods for dihydrobenzofuran synthesis often proceed through C-H activation or radical cyclization pathways.
A dual catalysis system involving both iron and copper has been developed for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethan-2'-ols. cnr.it Additionally, iron(III) chloride has been used to catalyze the facile generation of dihydrobenzofurans through the Claisen rearrangement of allyl aryl ethers. cnr.it A one-pot process for synthesizing benzo[b]furans, which can be precursors to dihydrobenzofurans, has been developed using iron(III)-catalyzed regioselective halogenation of an aryl ring, followed by an iron- or copper-catalyzed O-arylation. organic-chemistry.org
| Catalyst System | Substrates | Key Transformation | Yield | Reference |
| Iron and Copper dual catalyst | Substituted phenylethan-2'-ols | Not specified | Not specified | cnr.it |
| Iron(III) chloride | Allyl aryl ethers | Claisen rearrangement/cyclization | Good | cnr.it |
| Iron(III) catalyst | 1-Aryl- or 1-alkylketones | Regioselective halogenation and O-arylation | Good | organic-chemistry.org |
Nickel catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. These methods are particularly valuable for the construction of molecules with specific stereochemical requirements.
A highly enantioselective and straightforward synthesis of chiral 3-hydroxy-2,3-dihydrobenzofurans has been achieved through a nickel/bisoxazoline-catalyzed intramolecular asymmetric addition of aryl halides to unactivated ketones. This method provides products with a chiral tertiary alcohol at the C-3 position in good yields and with excellent enantioselectivities (up to 92% yield and 98% ee). nih.govnih.gov The reaction avoids the use of sensitive and costly organometallic reagents, making it a more practical approach. nih.gov The optimal results were obtained using Ni(PPh₃)₄ as the nickel source and a bisoxazoline ligand in isopropanol. nih.gov
| Catalyst System | Substrates | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |
| Nickel/bisoxazoline | Aryl halides with unactivated ketones | Intramolecular asymmetric addition | Up to 92% | Up to 98% | nih.govnih.gov |
Palladium catalysts are widely used in organic synthesis for their ability to facilitate a broad range of transformations, including the synthesis of complex heterocyclic structures like spirocyclic dihydrobenzofurans.
One palladium-catalyzed method for constructing the dihydrobenzofuran core is the carboalkoxylation of 2-allylphenols. This reaction couples 2-allylphenol (B1664045) derivatives with aryl triflates to generate a variety of functionalized 2,3-dihydrobenzofurans in good yields and with good diastereoselectivity. nih.gov For the synthesis of spirocyclic systems, a palladium(II)-catalyzed reaction of 2-aryloxymethyl-1,4-naphthoquinones has been developed. This transformation leads to the formation of 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones], a novel spiroheterocyclic skeleton. The optimal conditions for this reaction involve palladium(II) acetate as the catalyst in the presence of 3,5-dichloropyridine and trifluoroacetic acid in acetic acid at elevated temperatures.
| Catalyst System | Substrates | Product Type | Yield | Reference |
| Palladium catalyst | 2-Allylphenols and aryl triflates | Functionalized 2,3-dihydrobenzofurans | Good | nih.gov |
| Palladium(II) acetate | 2-Aryloxymethyl-1,4-naphthoquinones | Spiro[benzofuran-3,2'-naphthoquinones] | Dependent on substitution |
Cobalt(III)-Catalyzed Carboformylation Approaches to Dihydrobenzofuran Structures
The application of cobalt catalysis in the synthesis of heterocycles is a subject of ongoing research, leveraging the unique reactivity and economic advantages of cobalt complexes. However, specific methodologies employing Cobalt(III) for the direct carboformylation of precursors to yield dihydrobenzofuran structures are not extensively documented in scientific literature. Carboformylation, the simultaneous addition of a formyl group and a carbon moiety across a double or triple bond, is a powerful transformation for building molecular complexity.
While direct Co(III)-catalyzed carboformylation leading to dihydrobenzofurans is not a well-established route, related cobalt-catalyzed transformations highlight the potential of this metal in heterocycle synthesis. For instance, cobalt catalysts are renowned for their efficacy in hydroformylation (also known as the oxo process), which involves the addition of a formyl group and a hydrogen atom. wikipedia.orgnih.gov This process typically utilizes cobalt carbonyl species, such as dicobalt octacarbonyl, which are formally in a low oxidation state. researchgate.net
More relevant to the dihydrobenzofuran core, a one-pot, photosensitized and cobalt-catalyzed approach for the synthesis of 2,3-dihydrobenzofuran derivatives has been reported. nih.gov This method proceeds through the semi-hydrogenation and subsequent intramolecular cyclization of 2-propynolphenols. nih.gov Although this is not a carboformylation reaction, it demonstrates the utility of cobalt in facilitating the key cyclization step required for the formation of the dihydrobenzofuran ring. Other cobalt-catalyzed C-H functionalization and annulation reactions have also been developed for synthesizing various heterocyclic systems, though specific applications to dihydrobenzofurans via carboformylation remain a niche area. researchgate.netrsc.org The development of a true Co(III)-catalyzed carboformylation for dihydrobenzofuran synthesis represents a potential future direction for synthetic innovation.
Metal-Free Synthetic Protocols for Dihydrobenzofuran Scaffolds
In recent years, a strong emphasis has been placed on developing synthetic methods that avoid the use of transition metals, driven by goals of sustainability, cost-effectiveness, and reduced toxicity. These metal-free protocols often rely on the strategic use of classical organic reactions and novel catalytic systems.
Brønsted acids are fundamental reagents in organic synthesis, capable of promoting a variety of transformations, including the cyclization of suitable precursors to form the dihydrobenzofuran scaffold. These reactions typically involve the protonation of a functional group to generate a reactive intermediate, which then undergoes an intramolecular cyclization.
One common strategy involves the acid-catalyzed intramolecular hydroalkoxylation of o-alkenylphenols. The Brønsted acid protonates the alkene, generating a carbocation that is subsequently trapped by the phenolic hydroxyl group to form the dihydrobenzofuran ring. The choice of acid and reaction conditions can be crucial for achieving high yields and selectivity. For example, treatment of resorcinols with 1,2-diaza-1,3-dienes under acidic conditions can lead to substituted hydroxy-benzofurans through a cascade reaction initiated by a Michael addition. acs.org Similarly, a cascade cycloaddition involving a silyloxyallyl cation intermediate, generated under catalytic Brønsted acid conditions, can be used to construct highly substituted tetrahydrobenzofuran cores. nih.gov
| Precursor Type | Brønsted Acid | Conditions | Product | Yield (%) |
| o-Allylphenol | Trifluoroacetic Acid (TFA) | CH2Cl2, rt | 2-Methyl-2,3-dihydrobenzofuran | High |
| 2-Hydroxystilbene | p-Toluenesulfonic acid (TsOH) | Toluene, reflux | 2-Phenyl-2,3-dihydrobenzofuran | Moderate-High |
| Resorcinol & 1,2-diaza-1,3-diene | Acidic Conditions | - | Substituted hydroxy-benzofuran | Good |
This table is illustrative and represents typical outcomes for this reaction type.
Lewis acids are electron-pair acceptors that can activate substrates towards nucleophilic attack, making them powerful catalysts for constructing heterocyclic rings. In the context of dihydrobenzofuran synthesis, Lewis acids can promote intramolecular cyclizations, rearrangements, and domino reactions.
A notable example is the Lewis acid-catalyzed domino reaction between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls, which delivers 6,7-dihydrobenzofuran-4(5H)-ones in high yields. rudn.ru Another strategy involves the Lewis acid-mediated cyclization/amidation of 1,6-enynes with nitriles, providing access to 3-enamide-substituted dihydrobenzofurans. researchgate.net Furthermore, unusual ring-exchange reactions of dihydrobenzofurans mediated by Lewis acids like BF₃·Et₂O have been described, showcasing the ability of these catalysts to induce complex skeletal rearrangements. organic-chemistry.org The synthesis of 2-arylbenzofurans has also been achieved from 2-methoxychalcone epoxides using BF₃·Et₂O, which catalyzes a Meerwein rearrangement followed by cyclodehydration. nih.gov
| Starting Materials | Lewis Acid | Key Transformation | Product Type |
| 2-Methoxychalcone epoxides | BF₃·Et₂O | Meerwein rearrangement/cyclization | 2-Arylbenzofuran |
| (Z)-3-Hexene-2,5-dione & 1,3-dicarbonyls | Various | Domino 1,2- and 1,4-addition | 3-Methyl-6,7-dihydrobenzofuran-4(5H)-one |
| 1,6-Enynes & Nitriles | Various | Electrophilic addition/cyclization | 3-Enamide substituted dihydrobenzofuran |
This table summarizes representative Lewis acid-promoted syntheses.
Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecules under mild, environmentally friendly conditions. Several photocatalytic strategies have been successfully applied to the synthesis of dihydrobenzofuran derivatives.
A prominent method is the oxidative [3+2] cycloaddition of phenols with alkenes. nih.gov In this process, a photocatalyst, typically a ruthenium or iridium complex, is excited by visible light and oxidizes the phenol to a phenoxyl radical. This radical then engages with an alkene in a [3+2] cycloaddition to form the dihydrobenzofuran ring system. This approach is highly modular and allows for the synthesis of a wide array of dihydrobenzofuran natural products. nih.gov Ammonium persulfate is often used as a benign terminal oxidant in these reactions. Metal-free protocols using heterogeneous photo-active catalysts have also been developed for this oxidative cycloaddition. researchgate.net Other photocatalytic methods include the reaction of 2-allylphenol derivatives with α-iodo sulfones, which proceeds under metal-free conditions using an organic base. researchgate.net
| Reactants | Photocatalyst/Conditions | Reaction Type | Product Type | Yield Range (%) |
| Phenols & Alkenes | Ru(bpz)₃²⁺, (NH₄)₂S₂O₈, visible light | Oxidative [3+2] Cycloaddition | Dihydrobenzofuran derivatives | Good-Excellent |
| 2-Allylphenols & α-Iodo sulfones | TMG, visible light (metal-free) | Radical Cyclization | Sulfonated 2,3-dihydrobenzofurans | 29-69 |
| Alkynyl ethers & Sulfonyl chlorides | Photocatalyst, visible light | Sulfonyl-functionalization/cyclization | Sulfonyl-substituted dihydrobenzofurans | 56-93 |
This table highlights key examples of photocatalytic routes to dihydrobenzofurans.
Base-induced or base-catalyzed reactions provide a metal-free pathway to the dihydrobenzofuran core, typically through intramolecular cyclization. These reactions often proceed via an intramolecular Sₙ2 or conjugate addition mechanism.
A common approach is the intramolecular Williamson ether synthesis, where an o-(haloalkyl)phenol is treated with a base. The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide acts as a nucleophile, displacing the halide to close the five-membered ring. Another strategy involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which leads to highly functionalized benzofurans. researchgate.net Furthermore, dearomative (3+2) cycloadditions of 2-nitrobenzofurans with para-quinamines can be promoted by an inorganic base to construct polycyclic systems containing a dihydrobenzofuran moiety. rsc.org
| Precursor | Base | Mechanism | Product |
| o-(2-Bromoethyl)phenol | K₂CO₃ | Intramolecular Williamson Ether Synthesis | 2,3-Dihydrobenzofuran |
| 2-Nitrobenzofuran & p-Quinamine | K₂CO₃ | Aza-Michael/Intramolecular Michael Addition | Benzofuro[3,2-b]indol-3-one |
| Salicyl N-tert-Butanesulfinyl Imine & Sulfur Ylide | K₃PO₄ | Domino Reaction | trans-2,3-Dihydrobenzofuran |
This table provides examples of base-induced syntheses of the dihydrobenzofuran core.
The Corey-Chaykovsky reaction, which traditionally involves the reaction of sulfur ylides with carbonyls to form epoxides, has been extended to synthesize more complex heterocyclic structures, including dihydrobenzofurans. acs.orgntu.ac.uk
In an extended version of this reaction, 2-hydroxychalcones are treated with a Corey ylide (such as dimethylsulfonium methylide). wikipedia.org This initially forms a highly reactive donor-acceptor cyclopropane intermediate. Under specific conditions, such as heating with a strong Brønsted acid, this intermediate can undergo a nucleophilic ring-opening followed by cyclization to furnish 2-phenacyl-2,3-dihydrobenzofurans. wikipedia.org This transformation demonstrates the versatility of the intermediates generated in the Corey-Chaykovsky reaction, allowing for the divergent synthesis of different heterocyclic scaffolds from the same starting materials. wikipedia.org
| Substrate | Ylide Reagent | Conditions for Dihydrobenzofuran | Key Intermediate |
| 2-Hydroxychalcone | Dimethylsulfonium methylide | Heat, Strong Brønsted Acid | Donor-acceptor cyclopropane |
This table outlines the key components of the extended Corey-Chaykovsky reaction for dihydrobenzofuran synthesis.
Oxyselenocyclization of Phenolic Precursors
A versatile method for the synthesis of 2,3-dihydrobenzofurans involves the oxyselenocyclization of 2-allylphenols. This reaction introduces an organoselenium moiety, which can be valuable for further chemical transformations or for its potential biological activities. researchgate.net
One approach utilizes Oxone® in conjunction with various diselenides to generate an electrophilic selenium species in situ. This species then induces the cyclization of 2-allylphenols to yield 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans. researchgate.net This method is notable for its operational simplicity and the ability to combine the dihydrobenzofuran scaffold with an organoselenium group. researchgate.net
A more sustainable alternative employs an I2/TBHP oxidant system at room temperature, often in the absence of a solvent. This approach allows for the immediate formation of 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans upon addition of the oxidant to a mixture of the 2-allylphenol and a diorganyl diselenide. researchgate.net Furthermore, a visible light-mediated synthesis has been developed, which proceeds under mild conditions using I2/SnCl2 as a promoter and blue LED irradiation. mdpi.com This method demonstrates good to excellent yields and tolerates a variety of functional groups. mdpi.com
Table 1: Comparison of Oxyselenocyclization Methods for Dihydrobenzofuran Synthesis
| Method | Reagents/Conditions | Key Features |
|---|---|---|
| In situ Electrophilic Selenium Generation | Oxone®, di(hetero)aryl or alkyl diselenides | Versatile and safe protocol. researchgate.net |
| Solvent-Free Oxidation | I2/TBHP, room temperature | Immediate reaction, mild conditions. researchgate.net |
Electrochemical Synthetic Approaches for Dihydrobenzofuran Compounds
Electrochemical methods offer a green and efficient alternative for the synthesis of dihydrobenzofuran compounds, avoiding the need for chemical oxidants and often proceeding under mild conditions. researchgate.net These approaches typically involve the anodic oxidation of phenols to generate phenoxy cations or phenoxonium cations, which then undergo coupling reactions with alkenes. researchgate.netnih.gov
The electrochemical [3+2] cycloaddition of phenols and alkenes has been successfully demonstrated, even at very low electrolyte concentrations in a laminar-flow microreactor. researchgate.net This technique minimizes overoxidation of the dihydrobenzofuran products. The reaction is believed to proceed through the in-situ generation of a phenoxonium cation, which is then trapped by the alkene to form the cycloadduct. researchgate.net
This electrochemical strategy is considered a form of cross-dehydrogenative coupling and has been used to construct various benzofurans under undivided electrolytic conditions without the need for transition metals. researchgate.net The versatility of this method allows for the coupling of various alkenes with the generated phenoxy cation, leading to a range of dihydrobenzofuran derivatives. nih.gov
Specific Considerations for Incorporating Nitro and Geminal Dimethyl Groups
The synthesis of 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran requires specific strategies for the introduction of the nitro and gem-dimethyl groups onto the heterocyclic core.
Regioselective Nitration Strategies in Dihydrobenzofuran Synthesis
Achieving regioselective substitution on the benzofuran (B130515) ring system is a critical aspect of synthesizing compounds like this compound. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of electrophilic substitution.
Classical synthetic strategies often rely on intramolecular cyclizations of pre-functionalized precursors. For instance, an α-phenoxycarbonyl compound can undergo an intramolecular Friedel-Crafts-type condensation to form the furanoid ring. oregonstate.edu The regiochemical outcome of such cyclizations is predictable; for example, if one of the ortho positions on the aromatic ring is already substituted, the cyclization will occur at the available ortho position. oregonstate.edu In cases where both ortho positions are unsubstituted, the reaction typically favors the sterically less-hindered product. oregonstate.edu
A novel approach to substituted phenols, which can serve as precursors to dihydrobenzofurans, involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes. This method allows for a high degree of substitution with excellent regioselectivity. oregonstate.edu This strategy could potentially be adapted to introduce a nitro group at the desired position on the phenolic precursor before the formation of the dihydrobenzofuran ring.
Synthetic Introduction of Geminal Dimethyl Substituents
The gem-dimethyl group is a common motif in many natural products and has been widely utilized by medicinal chemists. acs.org This structural feature can influence a molecule's conformation and metabolic stability. acs.orgucla.edu
The introduction of a gem-dimethyl group at the C3 position of the 2,3-dihydrobenzofuran ring can be accomplished through several synthetic strategies. One common approach involves the use of precursors that already contain the gem-dimethyl moiety. For example, the cyclization of a phenolic precursor bearing a 2,2-dimethylallyl group at the ortho position can lead to the formation of a 3,3-dimethyldihydrobenzofuran ring.
Another strategy involves the α-methylation of a suitable intermediate. For instance, a carbonyl group at the C3 position or an adjacent position could be subjected to methylation reactions to introduce the two methyl groups. The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of gem-dimethyl groups can facilitate cyclization reactions by altering the bond angles and rotamer populations of the open-chain precursor, bringing the reacting functional groups closer together. ucla.edu
Reaction Mechanisms and Mechanistic Investigations of 3,3 Dimethyl 6 Nitro 2,3 Dihydrobenzofuran Formation and Transformations
Kinetic Studies and Isotope Effects in Dihydrobenzofuran Reactions
Detailed experimental kinetic studies, including the determination of rate constants and reaction orders specifically for the formation or transformation of 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran, are not extensively documented in publicly available literature. However, kinetic principles are fundamental to understanding and optimizing the synthesis of related dihydrobenzofuran structures.
Kinetic investigations in organic synthesis often involve monitoring the consumption of reactants and the formation of products over time under various conditions to elucidate the reaction mechanism. For the synthesis of dihydrobenzofuran neolignans via oxidative coupling, studies have focused on optimizing reaction conditions by analyzing how changes in oxidants, solvents, and temperature affect the rate of conversion and selectivity. For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids, silver(I) oxide was identified as a highly efficient oxidant, providing a favorable balance between reaction rate and product selectivity. The choice of solvent was also critical, with acetonitrile (B52724) affording good yields and higher selectivity compared to other solvents like dichloromethane (B109758) or benzene (B151609) mixtures. Such studies demonstrate the practical application of kinetics in maximizing the yield of desired products by controlling reaction pathways and minimizing side reactions. scielo.brresearchgate.net
Theoretical calculations offer another avenue for investigating reaction kinetics. Studies on the isomerization of the parent 2,3-dihydrobenzofuran (B1216630) to o-hydroxystyrene have employed quantum chemical methods (like the B3LYP method) and transition-state theory to calculate rate constants. acs.org These computational models map the potential energy surface of the reaction, identifying intermediates and transition states, and thereby predicting the favorability and speed of different mechanistic pathways. acs.org Such theoretical approaches can provide valuable insights into reaction mechanisms in the absence of experimental kinetic data.
Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.orgprinceton.edu This effect arises from the difference in zero-point vibrational energies between bonds involving a lighter isotope (e.g., protium, ¹H) and a heavier isotope (e.g., deuterium, ²H). A bond to a heavier isotope is stronger and vibrates at a lower frequency, requiring more energy to break. princeton.edu Consequently, if a C-H bond is cleaved in the rate-limiting step, the reaction will proceed more slowly when hydrogen is replaced by deuterium, resulting in a "primary" KIE (kH/kD > 1). libretexts.orgprinceton.edu
While specific KIE studies on this compound are not available, this technique is widely applied in organic chemistry to elucidate mechanisms. For example, a significant primary KIE would be expected in a reaction where a C-H bond at the 2 or 3 position of the dihydrobenzofuran ring is broken during the rate-determining step of a transformation. Conversely, the absence of a significant KIE would suggest that the C-H bond is not broken in this step. "Secondary" isotope effects, which are smaller, can provide information about changes in hybridization at a particular carbon atom during the reaction. wikipedia.org
Stereochemical Control and Diastereoselectivity in Dihydrobenzofuran Synthesis
The synthesis of substituted 2,3-dihydrobenzofurans, which often contain one or more stereocenters, has been a major focus of research, leading to the development of highly stereoselective methods. Achieving control over the three-dimensional arrangement of atoms is critical, particularly for applications in pharmaceuticals and materials science.
Various catalytic systems have been engineered to produce specific stereoisomers of dihydrobenzofurans with high fidelity. These reactions often proceed with excellent diastereoselectivity (favoring one diastereomer over others) and enantioselectivity (favoring one enantiomer over its mirror image).
One prominent strategy is the rhodium-catalyzed [3+2] annulation of 2-alkenylphenols with N-phenoxyacetamides, which yields 2,3-dihydrobenzofurans in high yields. rsc.org Similarly, a Rh-catalyzed reaction of diazo-containing phenolic derivatives with imines, in the presence of a chiral phosphoric acid, produces 2,2-disubstituted dihydrobenzofurans with exceptional diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov The proposed mechanism involves the formation of an oxonium ylide intermediate, whose subsequent reaction with the imine is tightly controlled by the chiral catalyst. nih.gov
The table below summarizes the results from a stereoselective Mannich-type interception of phenolic oxonium ylides for the synthesis of various 2,3-dihydrobenzofuran derivatives. nih.gov
Biocatalysis has emerged as a powerful method for achieving unparalleled stereocontrol. Engineered enzymes, such as variants of myoglobin, have been used to catalyze the cyclopropanation of benzofurans with diazoesters. This biocatalytic strategy constructs stereochemically rich 2,3-dihydrobenzofurans with exceptionally high diastereo- and enantiopurity, often exceeding 99.9% for both de (diastereomeric excess) and ee (enantiomeric excess). rochester.edu Computational and structure-reactivity studies help to create a stereochemical model that explains the high selectivity of the biocatalyst. rochester.edu
The following table presents data on the myoglobin-catalyzed cyclopropanation of benzofuran (B130515) with ethyl diazoacetate (EDA) and other diazoesters, highlighting the catalyst's effectiveness. rochester.edu
In some cases, it is desirable to access any possible stereoisomer of a product. Stereodivergent synthesis accomplishes this by using different catalysts or reagents to selectively produce different diastereomers. For the synthesis of substituted dihydrobenzofurans, a Lewis-base-promoted Michael addition/lactonization has been developed. nih.gov By choosing the appropriate catalyst, either the syn or the anti diastereoisomer can be obtained as the major product with high selectivity. For example, using (S)-(-)-tetramisole hydrochloride as the catalyst yields the syn product with high diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (99% ee), while a cinchona alkaloid-derived catalyst favors the anti product (up to 10:90 d.r.) with similarly high enantiocontrol. nih.gov This dual-catalyst system provides a powerful tool for accessing the full spectrum of stereoisomers for biological screening and other applications.
Theoretical and Computational Chemistry Studies of 3,3 Dimethyl 6 Nitro 2,3 Dihydrobenzofuran
Density Functional Theory (DFT) Applications in Dihydrobenzofuran Research
Density Functional Theory (DFT) has been widely applied to investigate the properties of 2,3-dihydrobenzofuran (B1216630) derivatives. These computational methods are crucial for predicting molecular behavior and characteristics, offering a detailed view of the molecule's geometry, electronic landscape, and reactive nature.
Geometry Optimization and Conformational Analysis
The initial step in the computational study of 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For dihydrobenzofuran derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p), are used to refine bond lengths, bond angles, and dihedral angles. researchgate.netbhu.ac.insemanticscholar.org
Conformational analysis is also critical for understanding the molecule's flexibility and the relative stability of different spatial arrangements. By exploring the potential energy surface through systematic changes in key dihedral angles, researchers can identify the global and local energy minima, which represent the most stable conformers. ufms.br For this compound, this analysis would reveal the preferred orientation of the dimethyl and nitro groups relative to the dihydrobenzofuran core.
Table 1: Illustrative Optimized Geometrical Parameters for a Dihydrobenzofuran Core
Note: The data in this table is illustrative and based on typical values for dihydrobenzofuran derivatives.
Electronic Structure Analysis: HOMO-LUMO Energies and Gaps
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The distribution of these orbitals across the molecule highlights the regions most involved in chemical reactions. In dihydrobenzofuran derivatives, the HOMO is often localized on the electron-rich benzofuran (B130515) ring system, while the LUMO may be distributed over electron-withdrawing substituents. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net The presence of the electron-withdrawing nitro group in this compound is expected to lower the LUMO energy and reduce the HOMO-LUMO gap, thereby increasing its reactivity. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.5 |
Note: These values are representative for a nitro-substituted aromatic compound and serve for illustrative purposes.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MESP surface would likely show a high negative potential around the oxygen atoms of the nitro group and the furan (B31954) ring, making these sites attractive to electrophiles. researchgate.netsemanticscholar.org Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a positive potential. bhu.ac.in
Chemical Reactivity Descriptors and Fukui Functions
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.netresearchgate.netniscpr.res.in These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Softness (S): The reciprocal of hardness (1 / η), indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ² / (2η).
Fukui functions are also employed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Table 3: Illustrative Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.5 |
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 2.0 |
| Softness (S) | 0.5 |
Note: The data presented is for illustrative purposes, based on the representative HOMO/LUMO values.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.netsfasu.edu By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. researchgate.netbhu.ac.in For this compound, TD-DFT calculations would likely reveal π→π* transitions as the dominant electronic excitations. researchgate.net The presence of the nitro group is expected to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to the unsubstituted dihydrobenzofuran. researchgate.netsfasu.edu
Quantum Chemical Parameters and Thermochemical Considerations
Quantum chemical calculations can also provide valuable thermochemical data for this compound. mdpi.com These calculations can determine parameters such as the standard enthalpy of formation, entropy, and heat capacity. This information is essential for understanding the molecule's stability and its behavior under different temperature and pressure conditions. DFT methods have been successfully used to predict the thermochemical properties of various organic compounds with a high degree of accuracy. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Despite a comprehensive search for theoretical and computational chemistry studies, no specific research literature was found that focuses on the reaction mechanisms and transition states of this compound. The available scientific articles discuss computational studies on other nitro-substituted heterocyclic compounds or the synthesis and biological activities of the broader benzofuran class of molecules. Consequently, the detailed analysis of computational insights into the reaction pathways and transition state structures for this particular compound, as requested in the outline, cannot be provided at this time.
Further research in the field of computational chemistry would be necessary to elucidate the specific mechanistic pathways and transition state energetics for reactions involving this compound. Such studies would provide valuable insights into its reactivity and potential chemical transformations.
Derivatives and Functionalization of 3,3 Dimethyl 6 Nitro 2,3 Dihydrobenzofuran Scaffolds
Synthesis and Characterization of Novel 2,3-Dihydrobenzofuran (B1216630) Derivatives
The synthesis of novel derivatives based on the 2,3-dihydrobenzofuran scaffold has been significantly advanced through the use of transition metal-catalyzed reactions. These methods provide efficient pathways to complex molecules that are otherwise difficult to access.
Palladium-catalyzed reactions are prominent in this field. For instance, a modular method for preparing 2,3-dihydrobenzofuran-based spirocyclic compounds has been devised using a Mizoroki–Heck-type reaction pathway with o-substituted aryl iodides. nih.gov This approach involves an initial oxidative addition, followed by migratory insertion and C–H activation to generate the spirocyclic products in yields ranging from 31–94%. nih.gov Another palladium-catalyzed protocol involves the C(sp³)–H and C(sp²)–H intramolecular coupling of alkyl phenyl ethers to furnish dihydrobenzofuran derivatives in moderate to excellent yields (33–99%). nih.gov
Rhodium-catalyzed synthesis has also been employed for the chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives. This is achieved through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes via C–H and C–C bond activation, resulting in yields of 52–82%. nih.gov Furthermore, various metal-free approaches have been developed, including [4 + 1] annulation reactions of p-quinone methides with α-aryl diazoacetates and stereoselective [3 + 2] annulation of quinone monoimines with 3-hydroxymaleimides, which produce dihydrobenzofurans in good to excellent yields. nih.gov
These synthetic strategies highlight the versatility of the 2,3-dihydrobenzofuran core and demonstrate the potential for creating a wide array of novel derivatives by applying these methods to functionalized starting materials like 3,3-dimethyl-6-nitro-2,3-dihydrobenzofuran.
Functional Group Interconversions and Modifications on the Dihydrobenzofuran Ring
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule to access new derivatives and functionalities. ub.edudocsity.com For the this compound scaffold, the nitro group at the 6-position is a prime candidate for such transformations.
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and useful FGIs. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and opening up extensive possibilities for further derivatization. Common reagents used for this reduction include:
Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).
Metals in acidic media (e.g., tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid).
Other reducing agents like sodium dithionite (B78146) or tin(II) chloride.
A palladium-catalyzed reaction has been reported that utilizes molybdenum hexacarbonyl (Mo(CO)₆) for the direct reduction of nitro derivatives in a process that couples a Mizoroki-Heck annulation with aminocarbonylation to produce carbamoyl-substituted 2,3-dihydrobenzofurans. researchgate.net
Once the 6-amino-3,3-dimethyl-2,3-dihydrobenzofuran is formed, the primary amine can undergo a plethora of subsequent reactions. It can be acylated to form amides, alkylated, or used in coupling reactions. Furthermore, the amine can be converted into a diazonium salt, which is a versatile intermediate that can be substituted with a wide variety of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.
Synthesis of Spirocyclic Dihydrobenzofuran Compounds
Spirocyclic compounds, which contain two rings connected by a single common atom, have gained significant attention due to their unique three-dimensional structures and presence in biologically active molecules. nih.gov Several synthetic strategies have been developed to incorporate the 2,3-dihydrobenzofuran scaffold into these complex architectures.
Palladium-catalyzed methods have proven effective for the synthesis of spiro-2,3-dihydrobenzofurans. One approach utilizes a Mizoroki–Heck-type reaction of o-substituted aryl iodides, which leads to the formation of bis-heterocyclic spirocycles. nih.gov Another efficient method involves a cascade cyclization strategy to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives. nih.gov This protocol uses substrates like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid with ortho-hydroxy α-aminosulfones to produce the desired spiro compounds with high efficiency, achieving yields of over 85-95%. nih.gov
Additionally, dearomative cycloaddition reactions provide a powerful tool for constructing polycyclic systems containing the 2,3-dihydrobenzofuran core. nih.gov An efficient dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans has been developed, affording complex benzofuro[3,2-b]indol-3-one derivatives, which contain a spirocyclic junction, in good to excellent yields and with perfect diastereoselectivity. nih.gov These methods demonstrate the feasibility of constructing intricate spirocyclic systems fused to the dihydrobenzofuran framework.
Preparation of Chalcogenil-Dihydrobenzofuran Analogues
The incorporation of chalcogens, particularly selenium and sulfur, into the 2,3-dihydrobenzofuran (2,3-DHB) scaffold has led to derivatives with promising therapeutic potential. mdpi.com The synthesis of these analogues is typically achieved through cyclization reactions of functionalized precursors rather than direct modification of a pre-formed dihydrobenzofuran ring.
A sustainable, visible-light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofuran has been developed via the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. mdpi.com This method operates under mild conditions, using a simple I₂/SnCl₂ promoter and blue LED irradiation. mdpi.com The reaction tolerates a variety of functional groups and produces the desired products in good to excellent yields. mdpi.com For example, the reaction of 2-allylphenol (B1664045) with diphenyl diselenide under these conditions yields 2-((phenylselanyl)methyl)-2,3-dihydrobenzofuran.
A similar green approach uses an I₂/DMSO catalytic system for a solvent- and metal-free synthesis of chalcogen-containing dihydrobenzofurans from allyl-phenols or naphthols, with yields ranging from 40% to 99%. nih.gov These methods highlight efficient routes to construct the chalcogenil-dihydrobenzofuran core structure de novo.
Below is a table summarizing the synthesis of various chalcogenil-dihydrobenzofuran derivatives.
| Entry | Chalcogen Source | Product | Yield (%) |
| 1 | Diphenyl diselenide | 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran | 91% |
| 2 | Bis(4-fluorophenyl) diselenide | 2-(((4-Fluorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran | 96% |
| 3 | Bis(4-methoxyphenyl) diselenide | 2-(((4-Methoxyphenyl)selanyl)methyl)-2,3-dihydrobenzofuran | 85% |
| 4 | Dimesityl diselenide | 2-((Mesitylselanyl)methyl)-2,3-dihydrobenzofuran | 65% |
| 5 | Diphenyl disulfide | 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran | 40% |
| 6 | Bis(4-chlorophenyl) disulfide | 2-(((4-Chlorophenyl)thio)methyl)-2,3-dihydrobenzofuran | 43% |
Table adapted from data presented in visible light-mediated synthesis research. mdpi.com
Chalcone (B49325) Derivatives Incorporating Dihydrobenzofuran Moiety
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of bioactive compounds whose synthesis often involves the Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. wikipedia.org A series of novel chalcone derivatives incorporating the 2,3-dihydrobenzofuran moiety has been synthesized using this approach, particularly under ultrasound irradiation to promote the reaction under green conditions. scielo.org.zasemanticscholar.org
The synthesis involves the reaction of a 2,3-dihydrobenzofuran-5-carbaldehyde with various substituted acetophenones in the presence of sodium hydroxide (B78521) and ethanol. scielo.org.zasemanticscholar.org The use of ultrasound irradiation at room temperature accelerates the reaction, leading to good to excellent yields of the desired (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives. scielo.org.zasemanticscholar.org The stereochemistry of the resulting double bond is predominantly trans, as confirmed by ¹H NMR spectroscopy. semanticscholar.org
This methodology could be readily adapted to an aldehyde precursor derived from this compound to generate a corresponding series of nitro-substituted chalcones. The reaction mechanism proceeds via the formation of a carbanion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate yields the final chalcone product. scielo.org.za
The table below details the synthesis of various chalcone derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and different aromatic ketones.
| Entry | Aromatic Ketone (Ar-COCH₃) | Product (Ar) | Time (min) | Yield (%) |
| 1 | Acetophenone | Phenyl | 10 | 92% |
| 2 | 4-Methylacetophenone | 4-Methylphenyl | 12 | 94% |
| 3 | 4-Methoxyacetophenone | 4-Methoxyphenyl | 15 | 95% |
| 4 | 4-Chloroacetophenone | 4-Chlorophenyl | 10 | 90% |
| 5 | 4-Bromoacetophenone | 4-Bromophenyl | 10 | 91% |
| 6 | 4-Nitroacetophenone | 4-Nitrophenyl | 18 | 88% |
| 7 | 2-Acetylnaphthalene | Naphthalen-2-yl | 15 | 92% |
| 8 | 2-Acetylthiophene | Thiophen-2-yl | 12 | 89% |
Table adapted from data on ultrasound-promoted stereoselective synthesis. scielo.org.zasemanticscholar.org
Advanced Applications in Organic Synthesis
Utilizing 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran as a Synthetic Precursor
The synthetic utility of this compound is largely defined by the reactivity of its nitro group and the stability of the dihydrobenzofuran core. Nitro compounds are exceptionally versatile intermediates in organic synthesis due to the diverse reactivity of the nitro functionality. nih.govfrontiersin.org
The primary transformation for this precursor is the reduction of the 6-nitro group to a 6-amino group. For example, the related compound 2-methyl-7-nitro-2,3-dihydrobenzofuran is known to be an important intermediate for the synthesis of 2-methyl-2,3-dihydrobenzofuran-7-amine. nih.gov This reduction creates a nucleophilic amino group, which is a cornerstone for a vast array of subsequent functionalizations, including diazotization, acylation, and alkylation, thereby providing access to a wide range of substituted dihydrobenzofuran derivatives.
Furthermore, the presence of the electron-withdrawing nitro group renders the benzofuran (B130515) ring electron-deficient. This electronic property makes the scaffold an excellent substrate for catalytic asymmetric dearomatization (CADA) reactions. rsc.orgproquest.com Dearomative cycloaddition reactions involving 2-nitrobenzofurans have been developed as a powerful strategy for the rapid assembly of enantio-enriched, three-dimensional polycyclic molecules from simple aromatic precursors. rsc.orgacs.orgacs.orgrsc.org These transformations allow for the construction of complex spirooxindoles and cyclopentabenzofurans containing multiple contiguous stereocenters. rsc.orgacs.org The usefulness of the resulting cycloadducts is enhanced by the potential for subsequent transformations of the nitro group, which can be removed either with concomitant aromatization or in a non-aromative manner to yield highly functionalized products. proquest.com
Strategies for the Total Synthesis of Natural Products Containing Dihydrobenzofuran Cores
The 2,3-dihydrobenzofuran (B1216630) skeleton is a central feature in a wide variety of biologically active natural products. cnr.it Consequently, significant research has been dedicated to the development of efficient and stereoselective methods for the total synthesis of these complex molecules. cnr.itrsc.org Synthetic approaches are generally categorized into intermolecular and intramolecular strategies. cnr.it
A prevalent intramolecular strategy involves the cyclization of functionalized phenols. For instance, palladium-catalyzed carboalkoxylation of readily available 2-allylphenol (B1664045) derivatives provides a direct route to functionalized 2,3-dihydrobenzofurans. nih.gov Other intramolecular approaches focus on the formation of specific bonds within the heterocyclic ring, such as the O–C2, C2–C3, C3–Aryl, or O–Aryl bonds, through various cyclization reactions. cnr.it
Intermolecular approaches often utilize reactive intermediates like o-quinone methides. cnr.it These intermediates can be generated from precursors such as o-siloxybenzyl halides and subsequently undergo formal [4+1]-cycloaddition with dicarbonyl compounds or react with stabilized sulfur ylides to afford 2-substituted dihydrobenzofurans. cnr.it More advanced strategies employed in the total synthesis of natural products include the nih.govnih.gov-sigmatropic rearrangement and Sonogashira coupling followed by cyclization, which have been used to construct the core of molecules like tournefolic acid and cicerfuran, respectively. rsc.org
Development of Novel Synthetic Methodologies Utilizing Dihydrobenzofuran Building Blocks
Continuous innovation in synthetic organic chemistry has led to the development of novel methodologies for constructing the 2,3-dihydrobenzofuran nucleus with greater efficiency, selectivity, and sustainability. nih.govnih.gov These methods include transition-metal-free protocols and advanced transition-metal-catalyzed reactions. nih.govnih.gov
Transition-metal-free approaches have gained prominence due to environmental and cost considerations. nih.gov These include organocatalyzed reactions, such as Michael addition/hemiketalization cascades, and Brønsted acid-mediated [3+2] cycloadditions. nih.gov Photocatalysis using visible light has also emerged as a powerful tool, enabling O-H insertion and cyclization reactions under mild, base-catalyzed conditions. nih.gov
Transition metal catalysis remains a cornerstone for the synthesis of dihydrobenzofurans, with rhodium (Rh) and palladium (Pd) being particularly effective. nih.gov Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by [3+2] annulation with dienes or alkynes is a robust method for building the dihydrobenzofuran core with high regioselectivity. nih.govorganic-chemistry.org Similarly, palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, provide excellent regio- and enantiocontrol in the synthesis of chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org These advanced methodologies offer broad functional group tolerance and are often scalable, facilitating the synthesis of complex molecules and libraries of compounds for further study. organic-chemistry.orgresearchgate.net
Interactive Data Table: Novel Methodologies for Dihydrobenzofuran Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
| Chiral Phosphoric Acid (PA) | [3+2] Annulation | Quinone monoimines, 3-hydroxymaleimides | Organocatalyzed, enantioselective synthesis. nih.gov |
| Visible Light / Cs₂CO₃ | O-H Insertion / Cyclization | Diazo compounds, para-quinones | Metal-free, photocatalytic approach. nih.gov |
| [Cp*RhCl₂]₂ / NaOAc | C-H Functionalization / [3+2] Annulation | N-phenoxyacetamides, cyclopropylidenemethyl alkenes | High regioselectivity and chemoselectivity. nih.gov |
| Pd(0) / TY-Phos | Heck/Tsuji-Trost Reaction | o-bromophenols, 1,3-dienes | Highly enantioselective, good functional group tolerance. organic-chemistry.org |
| Pd(OAc)₂ / CPhos | Carboalkoxylation | 2-allylphenols, aryl triflates | Forms functionalized products with high diastereoselectivity. nih.gov |
| Ru(II) / Air | C–H Alkenylation / Aerobic Annulation | m-hydroxybenzoic acids, alkynes | Uses air as a mild oxidant, high regioselectivity. rsc.org |
Structure Activity Relationship Sar and Molecular Mechanism Studies of Dihydrobenzofuran Bioactivity
Elucidation of Molecular Targets and Ligand-Receptor Interactions
The diverse biological effects of dihydrobenzofuran derivatives stem from their interactions with various molecular targets. For instance, certain benzofuran (B130515) derivatives have been identified as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), which are key mediators of inflammation. nih.govnih.govresearchgate.net The anti-inflammatory and potential anticancer effects of these compounds are attributed to the suppression of these enzymes and the subsequent decrease in the production of inflammatory mediators. nih.govnih.govresearchgate.net
In the context of anticancer activity, some benzofuran derivatives have been found to target the phosphatidylinositol 3-kinase (PI3K)/Akt cell survival pathway and inhibit the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the urokinase-type plasminogen activator (uPA) system, which is involved in cancer invasion and metastasis, has been identified as a target for certain 6-substituted hexamethylene amiloride (B1667095) (6-HMA)-based benzofuran derivatives. mdpi.com
While the specific molecular targets of 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran have not been elucidated, the known interactions of other dihydrobenzofuran derivatives provide a foundation for future investigations. The presence of the nitro group and dimethyl substituents on the benzofuran core of this specific compound likely influences its binding affinity and selectivity for various biological targets.
Inhibition of Tubulin Polymerization and Antimitotic Mechanisms (for related lignans)
A significant area of research for dihydrobenzofuran-containing compounds, particularly lignans (B1203133), is their ability to inhibit tubulin polymerization, a critical process in cell division. nih.gov Microtubules, which are polymers of α- and β-tubulin, are essential components of the mitotic spindle. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development. nih.gov
Several studies have demonstrated that certain benzo[b]furan derivatives act as potent inhibitors of tubulin polymerization. nih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov The antimitotic activity of these compounds leads to the disruption of the cellular microtubule system and induces G2/M phase arrest in cancer cells. nih.gov While this mechanism has been established for specific dihydrobenzofuran lignans and other related structures, further research is needed to determine if this compound exhibits similar activity.
Molecular Mechanisms of Antimicrobial and Antifungal Actions (for related chalcones and dihydrobenzofurans)
Dihydrobenzofuran derivatives have shown promise as antimicrobial and antifungal agents. The antimicrobial activity of nitroaromatic compounds, including some nitrofuran derivatives, is often linked to the enzymatic reduction of the nitro group within the target organism, leading to the formation of toxic reactive species. researchgate.net
For antifungal activity, one proposed mechanism for a coumarin (B35378) derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, involves the inhibition of mycelial growth and conidia germination by affecting the fungal cell wall structure. nih.govresearchgate.net Studies on other benzofuran derivatives suggest that their antifungal action may be dependent on the substitution pattern of the heterocyclic furan (B31954) ring. rsc.org For instance, a series of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol derivatives have demonstrated antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida species. researchgate.net The presence of the 2,2-dimethyl substitution in these active compounds suggests that this structural feature in this compound might contribute to potential antimicrobial properties.
Studies on Anti-Cancer Mechanisms at the Cellular and Molecular Level
The anticancer potential of benzofuran and dihydrobenzofuran derivatives has been extensively explored. nih.gov These compounds have been shown to exert their effects through various mechanisms at the cellular and molecular level.
Several benzofuran derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. nih.gov The underlying mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net For instance, some fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce PARP-1 cleavage and DNA fragmentation, all hallmarks of apoptosis. nih.govresearchgate.net
Furthermore, certain benzofuran derivatives can modulate key signaling pathways involved in cancer progression. Inhibition of the PI3K/Akt pathway and the mTOR signaling pathway by different benzofuran compounds has been reported. nih.govresearchgate.net The anticancer activity of some nitro-substituted benzofurans has been attributed to their ability to reduce the melting temperature of DNA in cancer cells. mdpi.comnih.gov
Investigations into Anti-HIV, Antimalarial, and Anti-inflammatory Activity Mechanisms
Anti-HIV Activity: Some benzofuran derivatives have been investigated for their potential as anti-HIV agents. nih.govresearchgate.net The mechanism of action for some 3-benzoylbenzofurans is suggested to be the inhibition of the reverse transcriptase enzyme, which is crucial for the replication of the HIV virus. nih.gov Specifically, they are proposed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Other related pyrazole (B372694) derivatives have been found to inhibit HIV entry into the host cell. nih.gov
Antimalarial Activity: Nitro-substituted benzofuranone derivatives have shown promising antimalarial activity. nih.govnih.govresearchgate.net A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their activity against Plasmodium falciparum. nih.govnih.gov The 5-nitroimidazole and 4-nitroimidazole (B12731) analogs were particularly effective against resistant strains. nih.govnih.gov A potential mechanism of action for some of these compounds is the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite. nih.gov
Anti-inflammatory Activity: As mentioned earlier, dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.govresearchgate.net The primary mechanism involves the inhibition of key inflammatory enzymes such as COX-2 and NOS2. nih.govnih.govresearchgate.net This leads to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide. nih.govnih.govresearchgate.net Studies have shown that certain fluorinated dihydrobenzofuran derivatives can suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.govnih.govresearchgate.net
Correlation between Substituent Effects and Biological Activity Profiles (SAR)
The biological activity of dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for different pharmacological effects.
For anticancer activity, the presence of certain groups can significantly enhance potency. For example, a nitro group has been shown to boost the anticancer activity of some benzofuran derivatives by affecting the DNA of cancer cells. mdpi.comnih.gov The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups has also been associated with enhanced biological effects. nih.govresearchgate.net In a study of insect antifeedant activity, the introduction of methoxy (B1213986) and acetyl groups to the 2,3-dihydrobenzofuran (B1216630) scaffold increased activity. nih.gov
In the context of antimicrobial activity, the enzymatic reduction of a nitro group is a key factor for the activity of nitroaromatic compounds. researchgate.net The position of the nitro group in chalcones has been shown to be important for their anti-inflammatory and vasorelaxant activities. mdpi.com
The table below summarizes some key SAR findings for dihydrobenzofuran and related structures.
| Substituent/Structural Feature | Position | Associated Biological Activity | Reference(s) |
| Nitro group | - | Anticancer, Antimicrobial, Antimalarial | mdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.net |
| Dimethyl group | 2,2- | Antimicrobial | researchgate.net |
| Halogens (F, Br) | - | Anticancer, Anti-inflammatory | nih.govresearchgate.net |
| Hydroxyl group | - | Anticancer, Anti-inflammatory | nih.govresearchgate.net |
| Carboxyl group | - | Anti-inflammatory | nih.govresearchgate.net |
| Methoxy and Acetyl groups | - | Insect antifeedant | nih.gov |
Computational Approaches to SAR Analysis (e.g., QSAR, Docking Studies)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for understanding the SAR of dihydrobenzofuran derivatives and for designing new, more potent compounds.
QSAR studies have been employed to correlate the physicochemical properties of dihydrobenzofuran derivatives with their biological activities. researchgate.netphyschemres.orgnih.gov For instance, a QSAR analysis of nitrofuran derivatives with antibacterial activity was performed to understand the physicochemical features that describe their activity against Gram-positive and Gram-negative bacteria. researchgate.net
Molecular docking studies provide insights into the binding interactions between dihydrobenzofuran derivatives and their molecular targets. physchemres.orgresearchgate.netnih.govresearchgate.net These studies can help to identify key amino acid residues involved in the binding and to predict the binding affinity of new compounds. For example, docking studies have been used to investigate the binding mode of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as GSK-3β inhibitors. nih.gov Such computational approaches are invaluable for the rational design and optimization of dihydrobenzofuran-based therapeutic agents. physchemres.org
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Strategies
The imperative for green chemistry is guiding the future of synthesizing dihydrobenzofuran derivatives. jddhs.com Traditional multi-step syntheses are often plagued by low atom economy, the use of hazardous solvents, and the generation of significant waste. nih.govjddhs.com Future research will focus on overcoming these limitations by developing innovative and sustainable synthetic routes.
Key areas for development include:
Catalysis: The use of advanced catalytic systems is paramount. This includes exploring palladium-catalyzed reactions for ring formation, gold-catalyzed cyclo-couplings, and enantioselective organocatalysis to control stereochemistry at the C2 and C3 positions. researchgate.net The goal is to achieve high yields and selectivity with lower catalyst loadings. nih.gov
Solvent-Free and Alternative Solvent Systems: A major push is towards minimizing or eliminating the use of traditional organic solvents. jddhs.com Techniques such as mechanocatalytic synthesis, where reactions are conducted in ball mills without bulk solvents, present a promising frontier. researchgate.net For instance, the reduction of the nitro group could be achieved using palladium on carbon with hydrogen gas under solvent-free mechanochemical conditions. researchgate.net Additionally, the use of greener solvents like water, potentially under micellar conditions, is a key area of investigation. nih.gov
Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis and continuous flow processing can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comjddhs.com These technologies also offer advantages in scalability and process control. jddhs.com
Domino and One-Pot Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single operation (domino or cascade reactions) significantly improves efficiency by reducing the number of intermediate purification steps. researchgate.net
| Parameter | Conventional Methods | Future Sustainable Strategies |
|---|---|---|
| Solvents | Hazardous organic solvents (e.g., DMF, CH2Cl2) | Solvent-free (mechanochemistry), water, green solvents jddhs.comresearchgate.net |
| Catalysis | Stoichiometric reagents, high catalyst loading | Low-loading Pd/Au catalysts, organocatalysis, biocatalysis nih.govresearchgate.net |
| Energy Input | Prolonged conventional heating | Microwave irradiation, continuous flow processing jddhs.com |
| Process Efficiency | Multiple steps with intermediate purification | One-pot/domino reactions, high atom economy jddhs.comresearchgate.net |
Exploration of Novel Reactivity and Mechanistic Pathways
The reactivity of 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran is largely dictated by its nitro group and the dihydrobenzofuran core. While the reduction of the nitro group to an amine is a well-understood and valuable transformation, there are numerous unexplored reaction pathways.
Future research should investigate:
Nitro Group Chemistry: Beyond simple reduction, the nitro group can participate in various transformations. Mechanistic studies, possibly using isotopically labeled substrates, could elucidate the pathways of reactions such as partial reductions to hydroxylamines or nitroso compounds, or its participation in cycloaddition reactions. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring for SNAr reactions. A systematic study of reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) could yield a library of novel 6-substituted dihydrobenzofuran derivatives. DFT calculations could help predict the regioselectivity and activation barriers for these substitutions. nih.gov
Ring-Opening Reactions: Investigating the stability of the dihydrofuran ring under various conditions (e.g., strong acid/base, reductive/oxidative stress) could lead to novel ring-opening reactions, providing access to different classes of substituted phenolic compounds.
Photochemical Reactivity: The presence of the nitroaromatic system suggests potential for interesting photochemical transformations. Exploring photoreduction or photosubstitution reactions could open new, non-thermal synthetic routes.
Advanced Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of molecules, thereby guiding experimental work. researchgate.net Applying advanced computational models to this compound can provide deep insights into its properties.
Key computational research avenues include:
Structural and Electronic Properties: DFT calculations can optimize the molecule's geometry and predict structural parameters like bond lengths and angles. aip.org Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity and electronic properties, revealing how the nitro group and gem-dimethyl group influence the electron distribution. researchgate.netaip.org
Reaction Mechanism Simulation: Computational modeling can be used to map the potential energy surfaces of proposed reactions. researchgate.net This allows for the determination of transition state structures and activation energies, which helps in understanding reaction kinetics and predicting the most favorable mechanistic pathways for reactions like SNAr or cycloadditions. mdpi.comnih.gov
Spectroscopic Prediction: Calculating theoretical spectra (e.g., NMR, IR, UV-Vis) and comparing them with experimental data can aid in structural confirmation and provide a more profound understanding of the molecule's electronic structure.
Intermolecular Interactions: Modeling can be used to study how this compound interacts with other molecules, such as solvents or catalysts. nih.gov This is crucial for designing more efficient catalytic systems and understanding its behavior in different chemical environments. nih.gov
| Computational Method | Research Goal | Predicted Parameters |
|---|---|---|
| DFT Geometry Optimization | Determine stable conformation and structural properties. | Bond lengths, bond angles, dihedral angles. aip.org |
| Frontier Molecular Orbital (FMO) Analysis | Predict reactivity and sites for electrophilic/nucleophilic attack. | HOMO/LUMO energies and distributions. researchgate.net |
| Transition State (TS) Searching | Elucidate reaction mechanisms and kinetics. | Activation energy barriers, TS geometries. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulate electronic spectra. | UV-Vis absorption wavelengths, oscillator strengths. |
Design and Synthesis of Advanced Dihydrobenzofuran-Based Functional Molecules
The this compound scaffold is an excellent starting point for the synthesis of more complex, functional molecules. The 2,3-dihydrobenzofuran (B1216630) core is a common motif in a wide array of bioactive natural products and pharmaceuticals. cnr.itnih.govresearchgate.net The nitro group serves as a versatile chemical handle for diversification.
A primary strategy involves the reduction of the nitro group to 6-amino-3,3-dimethyl-2,3-dihydrobenzofuran. This amine derivative is a key intermediate that opens up a vast chemical space for creating libraries of new compounds through reactions such as:
Amide and Sulfonamide Synthesis: Acylation with various acid chlorides or anhydrides, or reaction with sulfonyl chlorides, can produce extensive libraries of amides and sulfonamides. These functional groups are prevalent in pharmacologically active molecules. mdpi.com
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are known to exhibit a wide range of biological activities.
Heterocycle Annulation: The amino group can be used as a nucleophile to construct new fused heterocyclic rings onto the benzofuran (B130515) core, leading to novel polycyclic systems with potentially unique properties.
Coupling Reactions: The amine can be diazotized and converted into other functional groups (e.g., halogens via Sandmeyer reaction), which can then be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach diverse aryl or alkyl substituents. rsc.org
The resulting novel molecules derived from this scaffold could be screened for various applications, including as potential anticancer, anti-inflammatory, or antimicrobial agents, or as functional materials for applications in organic electronics. nih.govrsc.orgnih.gov
Q & A
Basic: What are the standard synthetic routes for preparing 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran, and how can reaction conditions be optimized for yield?
The compound can be synthesized via nitration of a dihydrobenzofuran precursor. A key method involves treating the precursor with fuming nitric acid at -40°C, followed by cleavage and solvolysis to yield the nitro-substituted derivative. Optimization includes controlling temperature to avoid over-nitration and using alkaline hydrogen peroxide for deboronation, achieving yields of ~52–70% depending on substituents . Parallel one-pot pseudo three-component methods for analogous benzofurans (e.g., 6-chloro derivatives) suggest that solvent choice (THF or hexane) and stoichiometric control of reagents like n-BuLi can further improve efficiency .
Advanced: How can enantioselective synthesis of this compound derivatives be achieved using transition metal catalysis?
Palladium-catalyzed reductive Heck reactions with chiral ligands (e.g., N-Me-XuPhos) enable enantioselective intramolecular hydroarylation, forming quaternary stereocenters. This method produces optically active dihydrobenzofurans with >90% enantiomeric excess (ee) and allows deuterium incorporation for mechanistic studies. Reaction conditions require inert atmospheres and precise ligand-to-metal ratios .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For example, nitro groups induce deshielding in adjacent protons (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Advanced: What methodologies are employed to study the interaction of this compound with bacterial enzymes, and how can computational approaches enhance this understanding?
Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to bacterial targets like gyrase or transpeptidase. In vitro assays validate inhibition kinetics (IC50 values). Pairing docking with molecular dynamics simulations refines binding mode predictions and identifies key residues for mutagenesis studies .
Advanced: How can enzymatic resolution techniques be applied to separate enantiomers of dihydrobenzofuran derivatives?
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves enantioselective hydrolysis of esters with 80–99% ee. Optimal conditions include pH 7–8, 30–40°C, and tert-butyl methyl ether as a solvent. Monitoring reaction progress via chiral HPLC ensures resolution efficiency .
Basic: What are the common challenges in the purification of nitro-substituted dihydrobenzofuran compounds, and what chromatographic methods are recommended?
Nitro groups increase polarity, complicating silica-based chromatography. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography with ethyl acetate/hexane mixtures (3:7 ratio) are effective. Recrystallization from ethanol/water mixtures improves purity for crystalline derivatives .
Advanced: How do structural modifications at the 3,3-dimethyl and 6-nitro positions influence the compound’s reactivity and biological activity?
The 3,3-dimethyl group enhances steric hindrance, reducing ring-opening reactions but stabilizing the dihydrobenzofuran core. Nitro groups at C-6 increase electrophilicity, facilitating nucleophilic aromatic substitution. Comparative studies with analogs (e.g., 6-chloro or 6-methoxy derivatives) reveal nitro-substituted variants exhibit stronger antibacterial activity due to electron-withdrawing effects .
Basic: What safety precautions are critical when handling nitro-substituted dihydrobenzofurans during synthesis?
Use fume hoods and personal protective equipment (PPE) due to the compound’s potential mutagenicity. Avoid contact with reducing agents to prevent explosive decomposition. First-aid measures include immediate flushing of exposed skin/eyes and medical consultation for inhalation exposure .
Advanced: How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic studies?
Deuterium labeling via palladium-catalyzed reductive Heck reactions introduces isotopes at specific positions. Using deuterated solvents (e.g., D2O) or deuterium gas during hydrogenation ensures high isotopic purity. LC-MS tracks labeled metabolites in in vitro hepatic microsomal assays .
Basic: What are the key differences in spectral data between this compound and its non-nitrated analogs?
Nitro groups cause distinct 1H NMR shifts (e.g., aromatic protons downfield to δ 8.0–8.5 ppm) and IR stretches (~1520 cm⁻¹ for NO2 asymmetric stretching). Non-nitrated analogs show upfield shifts (δ 6.5–7.5 ppm) and lack characteristic nitro IR bands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
